One primary application of 1-Bromonononane-6,6,7,7-d4 lies in analytical chemistry techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy [1]. Due to the different masses of hydrogen and deuterium, the presence of deuterium atoms shifts the signal of the molecule in the spectrum. This allows scientists to distinguish the isotopically labeled compound from its non-labeled counterpart or other compounds in a mixture. This is particularly valuable for tracing reaction pathways, identifying metabolites, and quantifying the abundance of specific molecules in complex samples [1].
[1] Several commercial suppliers provide information on 1-Bromonononane-6,6,7,7-d4, including its use in analytical techniques: Clearsynth:
The altered physical properties caused by deuterium substitution make 1-Bromonononane-6,6,7,7-d4 a valuable tool for studying reaction mechanisms. Because the C-H bond is slightly stronger than the C-D bond, the presence of deuterium can subtly influence reaction rates and pathways. By comparing the behavior of the labeled and non-labeled molecules, researchers can gain insights into the specific steps involved in a chemical reaction [2].
1-Bromononane-6,6,7,7-d4 is a deuterated derivative of 1-bromononane, characterized by the presence of deuterium atoms at specific positions (6 and 7) on the nonane chain. This compound is particularly significant in scientific research due to its isotopic labeling, which allows for enhanced tracking and analysis in various chemical and biological studies. The molecular formula for this compound is C₉H₁₉BrD₄, with a molecular weight of approximately 211.18 g/mol .
Deuterium is a stable isotope of hydrogen, containing one proton and one neutron, which results in a higher atomic mass compared to regular hydrogen. The incorporation of deuterium into organic compounds like 1-bromononane enhances their utility in analytical chemistry, especially in techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
This multi-step synthesis requires careful control of reaction conditions to maintain the isotopic integrity of the final product.
While specific biological activity data for 1-bromononane-6,6,7,7-d4 is limited, its parent compound, 1-bromononane, has been studied for its potential effects on biological systems. Generally, brominated compounds can exhibit various biological activities including antimicrobial and antifungal properties. The isotopic labeling with deuterium may enhance the understanding of metabolic pathways involving such compounds without altering their fundamental biological interactions .
1-Bromononane-6,6,7,7-d4 has several notable applications:
Interaction studies involving 1-bromononane-6,6,7,7-d4 focus on its behavior in various chemical environments. The presence of deuterium allows researchers to track its interactions with other molecules more effectively than non-deuterated counterparts. Such studies can reveal important information about reaction mechanisms and pathways in both synthetic chemistry and biological systems.
Several compounds share structural similarities with 1-bromononane-6,6,7,7-d4. Here’s a comparison highlighting its uniqueness:
Compound Name | Structure/Isotopic Labeling | Uniqueness |
---|---|---|
1-Bromononane | C₉H₁₉Br | Non-deuterated version; lacks isotopic labeling |
1-Bromononane-9,9,9-d3 | C₉H₁₉BrD₃ | Deuterium at different positions |
1-Bromononane-1,1,2,2-d4 | C₉H₁₉BrD₄ | Different deuteration pattern |
The uniqueness of 1-bromononane-6,6,7,7-d4 lies in its specific isotopic labeling at positions 6 and 7 on the carbon chain. This precise placement allows for distinct advantages in tracing and analyzing